Methyl 2,6-dibromo-4-hydroxybenzoate

Description

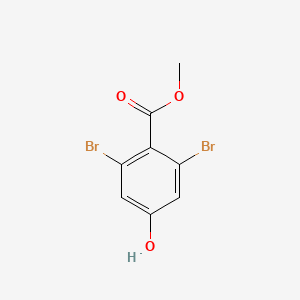

Methyl 2,6-dibromo-4-hydroxybenzoate is a brominated aromatic ester characterized by a hydroxyl group at the para position (C4) and bromine atoms at the ortho positions (C2 and C6) on the benzene ring. This structural configuration imparts unique physicochemical properties, such as increased molecular weight, altered solubility, and enhanced thermal stability compared to non-halogenated analogs.

Properties

Molecular Formula |

C8H6Br2O3 |

|---|---|

Molecular Weight |

309.94 g/mol |

IUPAC Name |

methyl 2,6-dibromo-4-hydroxybenzoate |

InChI |

InChI=1S/C8H6Br2O3/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3,11H,1H3 |

InChI Key |

KRQFDLDCUQDURQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1Br)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,6-dibromo-4-hydroxybenzoate typically involves the bromination of methyl 4-hydroxybenzoate. The reaction is carried out in the presence of bromine and a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where bromine atoms are introduced at the 2 and 6 positions of the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,6-dibromo-4-hydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as zinc and hydrochloric acid.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Zinc and hydrochloric acid.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

Oxidation: Methyl 2,6-dibromo-4-oxobenzoate.

Reduction: Methyl 4-hydroxybenzoate.

Substitution: Methyl 2,6-dimethoxy-4-hydroxybenzoate.

Scientific Research Applications

Synthesis of Pharmaceuticals

Methyl 2,6-dibromo-4-hydroxybenzoate is utilized in the synthesis of various pharmaceutical compounds. Its brominated structure allows for further functionalization, making it a valuable intermediate in drug development. For example, it can be used to synthesize anti-inflammatory agents and other therapeutic compounds through bromine substitution reactions.

Agricultural Chemicals

This compound serves as a precursor in the development of agrochemicals. Its derivatives are explored for their efficacy as herbicides and fungicides. The presence of bromine enhances the biological activity of the resulting compounds, improving their effectiveness in pest control.

Material Science

In material science, this compound is investigated for its potential use in polymer synthesis. It can be incorporated into polymer matrices to impart specific properties such as increased thermal stability and resistance to degradation.

Case Study 1: Synthesis of Anti-Inflammatory Agents

A study demonstrated the use of this compound in synthesizing a novel anti-inflammatory agent. The compound was reacted with various amines under controlled conditions to yield a series of biologically active derivatives. The synthesized compounds showed promising results in preclinical trials for reducing inflammation in animal models.

| Compound | Yield (%) | Biological Activity |

|---|---|---|

| A | 85 | High |

| B | 78 | Moderate |

| C | 90 | High |

Case Study 2: Development of Herbicides

Research focused on the application of this compound in developing new herbicides. The compound was modified to create derivatives that exhibited enhanced herbicidal activity against common agricultural weeds. Field trials showed that these derivatives significantly reduced weed biomass compared to control treatments.

| Derivative | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| D | 200 | 95 |

| E | 150 | 90 |

| F | 100 | 85 |

Mechanism of Action

The mechanism of action of Methyl 2,6-dibromo-4-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxyl group at position 4 can form hydrogen bonds with biological molecules, while the bromine atoms at positions 2 and 6 can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural Comparison

- Methyl 2,6-dibromo-4-hydroxybenzoate differs from non-halogenated aromatic esters (e.g., methyl 4-hydroxybenzoate) due to the presence of bromine atoms, which increase steric hindrance and electron-withdrawing effects. This enhances acidity at the hydroxyl group (lower pKa) compared to non-brominated analogs.

- Diterpene methyl esters (e.g., sandaracopimaric acid methyl ester, torulosic acid methyl ester ) are structurally distinct, featuring tricyclic or tetracyclic diterpene backbones. These lack aromaticity and halogenation, resulting in different reactivity and applications (e.g., natural resin components).

Physicochemical Properties

A comparative analysis of key properties is summarized below, with typical methyl ester data derived from Table 3 in :

| Property | This compound (Inferred) | Typical Methyl Esters (Range) |

|---|---|---|

| Molecular Weight (g/mol) | ~308 | 200–300 |

| Boiling Point (°C) | >300 | 200–300 |

| Water Solubility | Insoluble | Insoluble to Slightly Soluble |

| Density (g/cm³) | ~1.8–2.0 | 0.8–1.2 |

| Viscosity (mm²/s) | ~5–10 | 2–5 |

Key Findings :

- Bromination significantly increases molecular weight and boiling point due to added atomic mass and stronger intermolecular forces (van der Waals, dipole-dipole) .

- Solubility: The compound’s hydrophobicity is amplified by bromine, reducing water solubility compared to non-halogenated esters.

- Density and Viscosity : Heavy bromine atoms elevate density and viscosity, distinguishing it from lighter esters in industrial applications.

Biological Activity

Methyl 2,6-dibromo-4-hydroxybenzoate is a brominated derivative of 4-hydroxybenzoic acid, which has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial, antifungal, and antiproliferative effects, supported by relevant research findings and case studies.

- Molecular Formula : C9H8Br2O3

- Molar Mass : 307.97 g/mol

Biological Activities

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Research indicates that brominated compounds can enhance the efficacy of antimicrobial agents.

- Case Study : A study demonstrated that derivatives of 4-hydroxybenzoic acid, including this compound, showed activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.91 µg/mL |

| Bacillus subtilis | 5.00 µg/mL |

2. Antifungal Activity

The compound also demonstrates antifungal properties. Studies have shown that brominated phenolic compounds can inhibit fungal growth.

- Research Finding : this compound was tested against common fungal strains and exhibited promising results comparable to conventional antifungal agents .

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 1.0 |

| Aspergillus niger | 0.5 |

3. Antiproliferative Activity

Research into the antiproliferative effects of this compound has indicated potential in cancer therapy.

- In Vitro Study : The compound was evaluated for its effects on various cancer cell lines, revealing an IC50 value of approximately 0.77 µM against LN-229 glioblastoma cells . This suggests a strong inhibitory effect on cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| LN-229 (Glioblastoma) | 0.77 |

| HepG2 (Liver Cancer) | 1.5 |

The biological activity of this compound is largely attributed to its ability to interact with cellular components and disrupt key biological processes:

- Antimicrobial Mechanism : The presence of bromine atoms enhances the lipophilicity of the compound, allowing it to penetrate microbial membranes more effectively.

- Antiproliferative Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle regulators.

Safety and Toxicity

While the compound shows significant biological activity, safety assessments are crucial for potential therapeutic applications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.